4-Bromo-3,5-difluoro-N,N-diphenylaniline
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-3,5-difluoro-N,N-diphenylaniline typically involves the bromination and fluorination of N,N-diphenylaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent under controlled conditions . The reaction is carried out in a solvent such as chloroform at low temperatures (0°C) to ensure selectivity and yield . Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
4-Bromo-3,5-difluoro-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3,5-difluoro-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It is explored for potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Chemical Biology: The compound is used in studies involving the modification of biological molecules for research purposes.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use . Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
4-Bromo-3,5-difluoro-N,N-diphenylaniline can be compared with other similar compounds, such as:
4-Bromotriphenylamine: This compound has a similar structure but lacks the fluorine atoms, which may affect its reactivity and applications.
N-(4-Bromo-3,5-difluorophenyl)acetamide: This compound has a similar bromine and fluorine substitution pattern but includes an acetamide group, which can influence its chemical properties and uses.
Properties
Molecular Formula |
C18H12BrF2N |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-bromo-3,5-difluoro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H12BrF2N/c19-18-16(20)11-15(12-17(18)21)22(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI Key |
HLMZAUJPPOSNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C(=C3)F)Br)F |
Origin of Product |
United States |
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